n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide
Brand Name: Vulcanchem
CAS No.: 95082-77-2
VCID: VC4943948
InChI: InChI=1S/C15H20N2O5/c1-2-16-13(18)9-8-12(14(19)20)17-15(21)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1
SMILES: CCNC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C15H20N2O5
Molecular Weight: 308.334

n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide

CAS No.: 95082-77-2

Cat. No.: VC4943948

Molecular Formula: C15H20N2O5

Molecular Weight: 308.334

* For research use only. Not for human or veterinary use.

n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide - 95082-77-2

Specification

CAS No. 95082-77-2
Molecular Formula C15H20N2O5
Molecular Weight 308.334
IUPAC Name (2S)-5-(ethylamino)-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C15H20N2O5/c1-2-16-13(18)9-8-12(14(19)20)17-15(21)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1
Standard InChI Key PIHNKRMQCZEQMR-LBPRGKRZSA-N
SMILES CCNC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure is defined by two key modifications to the glutamic acid backbone:

  • Alpha-position protection: The Cbz group (PhCH2OCO\text{PhCH}_{2}\text{OCO}) shields the alpha-amino group, preventing unwanted side reactions during peptide elongation .

  • Gamma-position functionalization: Substitution of the gamma-carboxyl group with an ethylamide (NHCH2CH3\text{NHCH}_{2}\text{CH}_{3}) enhances stability and modulates interactions with biological targets .

The stereochemistry at the alpha-carbon remains in the L-configuration, critical for maintaining compatibility with natural peptide systems. X-ray crystallography and NMR studies of analogous Cbz-protected glutamates confirm planar amide bonds and restricted rotation around the gamma-ethylamide linkage, which influence conformational stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H20N2O5\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{5}
Molecular Weight308.334 g/mol
IUPAC Name(2S)-5-(ethylamino)-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
SMILESCCNC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthetic Methodologies

Stepwise Synthesis from L-Glutamic Acid

The synthesis involves sequential protection and functionalization (Figure 1):

  • Cbz protection: L-glutamic acid reacts with benzyl chloroformate (ClCOOCH2Ph\text{ClCOOCH}_{2}\text{Ph}) in alkaline aqueous conditions, selectively protecting the alpha-amino group .

  • Gamma-ethylamide formation: The gamma-carboxyl group is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with ethylamine, yielding the final product .

This route achieves yields >70% under optimized conditions, with purity confirmed via HPLC and mass spectrometry.

Alternative Routes and Optimization

Recent advances employ solid-phase synthesis for scalability, particularly in peptide contexts. For example, HBTU-mediated couplings (as reported in α,β-unsaturated γ-lactam syntheses) demonstrate compatibility with ethylamide-terminated glutamates, enabling one-pot cyclization and purification . Microwave-assisted reactions further reduce reaction times from hours to minutes while maintaining enantiomeric integrity .

Biological Significance and Mechanistic Insights

Neurotransmitter Modulation

The ethylamide moiety mimics endogenous glutamate’s carboxyl group, allowing partial agonism at metabotropic glutamate receptors (mGluRs). In vitro assays show sub-micromolar binding affinity for mGluR5, suggesting potential in neurodegenerative disease therapy .

Anticancer Activity

Preliminary studies indicate that Cbz-protected glutamates inhibit γ-glutamyl transpeptidase (GGT1), an enzyme overexpressed in tumors. By blocking GGT1-mediated glutathione metabolism, these compounds induce oxidative stress in cancer cells (IC50_{50} ≈ 25 nM for related analogs) .

Table 2: Inhibitory Activity of Glutamate Derivatives Against hGGT1

CompoundHydrolysis KiK_i (nM)Transpeptidation KiK_i (nM)
l-ABBA25 ± 3.85.4 ± 0.4
d-ABBA77 ± 645 ± 2.3
n-alpha-Cbz derivative*PendingPending
*Hypothetical data extrapolated from structural analogs .

Applications in Pharmaceutical Development

Peptide Synthesis

The compound serves as a protected glutamate residue in Fmoc/t-Boc strategies. Its ethylamide group eliminates charge repulsion during solid-phase synthesis, improving yields in hydrophobic peptide sequences (e.g., amyloid-β fragments) .

Prodrug Design

Conversion of the gamma-ethylamide to a free carboxylate via enzymatic cleavage (e.g., carboxypeptidases) enables targeted drug release. Rat models show 80% bioavailability for prodrugs incorporating this motif .

Recent Research Advancements

Catalytic Asymmetric Synthesis

Chiral auxiliaries like Evans’ oxazolidinones achieve >90% enantiomeric excess (ee) in gamma-ethylamide formation, addressing historical challenges in racemization .

Computational Modeling

Molecular dynamics simulations predict strong interactions between the Cbz group and hydrophobic enzyme pockets, guiding the design of next-generation inhibitors .

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